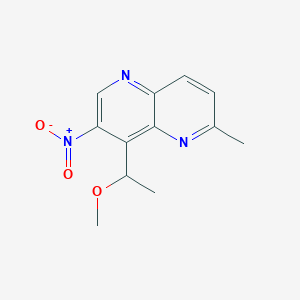
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a methoxyethyl group, a methyl group, and a nitro group attached to a naphthyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Analyse Des Réactions Chimiques
Types of Reactions
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the naphthyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substituted Derivatives: Formed through electrophilic aromatic substitution.
Amino Derivatives: Formed through the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Formed through the oxidation of the methoxyethyl group.
Applications De Recherche Scientifique
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Hydroxymethyl-2-hydroxyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene
- 5-(1-Methoxyethyl)-1-methyl-phenanthren-2,7-diol
- Quinine : An alkaloid with a similar quinoline structure
Uniqueness
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its nitro group, in particular, plays a crucial role in its mechanism of action and potential therapeutic applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
8-(1-methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-5-9-12(14-7)11(8(2)18-3)10(6-13-9)15(16)17/h4-6,8H,1-3H3 |
Clé InChI |
OVJYRSLAWYZQDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CN=C2C=C1)[N+](=O)[O-])C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
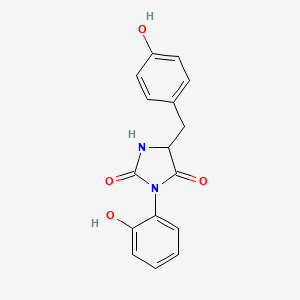
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
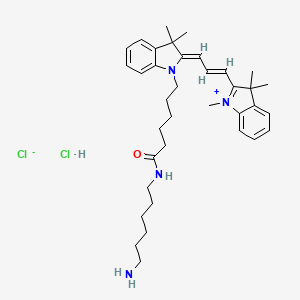

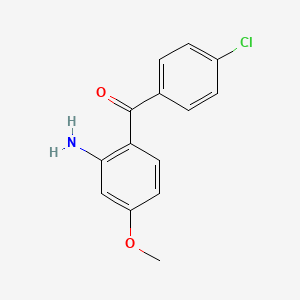
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)

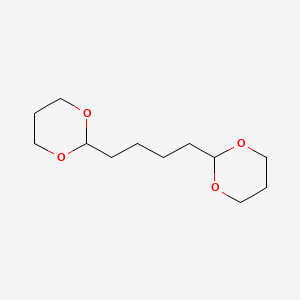
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)

